4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-Cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound characterized by its cyano and methylthio functional groups
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in biological systems . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit potent cytotoxicity against various human cancer cell lines .
Action Environment
It’s worth noting that the biological activity of thiazole derivatives can be influenced by external factors such as nutrient availability and defense mechanisms .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, a class of compounds to which this molecule belongs, have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that similar compounds may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide within cells and tissues are not well-characterized. Future studies should focus on identifying any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is the reaction of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring, followed by subsequent functionalization to introduce the cyano and methylthio groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano and methylthio groups make it a versatile reagent in organic synthesis.
Biology: In biological research, 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are exploited to create products with specific characteristics required for various applications.
Comparison with Similar Compounds
4-Cyano-N-(2-methylthio)benzamide
4-Cyano-N-(3-methylthio)benzamide
4-Cyano-N-(4-methylthio)benzamide
Uniqueness: 4-Cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide stands out due to its specific structural features, particularly the presence of the benzo[d]thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-cyano-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEQIMRCQKPDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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